3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13FN2O |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
3-amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13FN2O/c16-12-9-5-4-8-11(12)14-13(17)15(19)18(14)10-6-2-1-3-7-10/h1-9,13-14H,17H2 |
InChI Key |
MPFLSNBXZVSLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the of an imine with a ketene. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that enhance biological activity against various diseases, particularly bacterial infections and cancer. The azetidinone framework is known for its ability to mimic transition states in enzyme-substrate interactions, which can be exploited to develop enzyme inhibitors .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, azetidinone derivatives have been evaluated for their antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds demonstrated significant inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . The mechanism involves targeting the colchicine-binding site on tubulin, making these compounds promising leads for new antitumor therapies .
Analgesic Properties
Research indicates that certain derivatives of azetidinones exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. Compounds derived from 3-amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one have shown potential analgesic activity, suggesting applications in pain management therapies .
Material Science
Polymer Development
The unique structural features of this compound make it a candidate for developing advanced materials with tailored electronic and mechanical properties. Its ability to form covalent bonds can be utilized in creating novel polymers that exhibit specific functionalities, such as enhanced conductivity or mechanical strength.
Biological Studies
Enzyme Interaction Studies
This compound can be employed to study interactions with various enzymes, particularly those involved in metabolic pathways. By acting as an inhibitor, it helps elucidate the role of specific enzymes in biological processes, contributing to a better understanding of disease mechanisms and potential therapeutic targets .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the transition state of the enzyme’s natural substrate. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidinone ring can form covalent bonds with the enzyme’s active site.
Comparison with Similar Compounds
3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one
Structural Differences :
- Core: Quinolin-2-one (six-membered aromatic ring fused to a lactam) vs. azetidin-2-one (four-membered lactam).
- Substituents : Additional nitro group at position 6 and methyl group at position 1.
Implications :
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
Structural Differences :
- Core : Pyrrolidin-2-one (five-membered lactam) vs. azetidin-2-one.
- Substituents : Fluorophenyl at position 3 (meta) vs. position 2 (ortho).
Implications : - Reduced ring strain in pyrrolidinone may improve synthetic accessibility but decrease reactivity.
- Meta-fluorophenyl substitution alters electronic effects and steric interactions compared to ortho-substituted analogs .
| Property | Target Compound | Pyrrolidinone Derivative |
|---|---|---|
| Core Structure | Azetidin-2-one | Pyrrolidin-2-one |
| Fluorophenyl Position | Ortho (2-F) | Meta (3-F) |
| Hydrogen Bonding | 3-Amino group | 4-Amino group |
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one
Structural Differences :
- Core: Azetidine (non-lactam) vs. azetidin-2-one.
- Substituents: Difluorophenyl (2,4-F₂) and ethanone vs. monofluorophenyl and lactam. Implications:
- The ethanone group introduces a ketone functionality, altering polarity and redox properties.
- Difluorophenyl groups enhance lipophilicity and may improve blood-brain barrier penetration .
3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenylazetidin-2-one
Structural Differences :
- Substituents: Additional piperazinomethyl and 4-methoxyphenyl groups. Implications:
- Methoxyphenyl groups contribute to electron-donating effects, contrasting with fluorine’s electron-withdrawing nature .
| Property | Target Compound | Piperazino-Modified Analog |
|---|---|---|
| Substituents | 1-Phenyl, 2-fluorophenyl | 4-Methoxyphenyl, piperazinomethyl |
| Molecular Weight (g/mol) | ~268 (estimated) | 445.53 (C₂₇H₂₈FN₃O₂) |
Research Findings and Trends
- Fluorine Substitution : Ortho-fluorophenyl groups improve metabolic stability and binding affinity in kinase inhibitors, as seen in related compounds .
- Amino Functionality: The 3-amino group in the target compound is a critical hydrogen-bond donor, a feature shared with the 4-amino group in pyrrolidinone derivatives .
Biological Activity
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the azetidinone class, characterized by a four-membered lactam structure. Its molecular formula is CHFNO, with a molecular weight of approximately 241.28 g/mol. The presence of the amino group at the 3-position and the fluorophenyl substituent at the 4-position enhances its lipophilicity and potential biological activity, making it a candidate for drug development.
Antiproliferative Activity
Research has indicated that this compound exhibits significant antiproliferative effects , particularly against cancer cell lines. Studies have shown that it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer models.
| Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20–30 | Microtubule destabilization |
| MDA-MB-231 (TNBC) | 25–35 | Apoptosis induction |
| HeLa (Cervical) | 15–25 | Inhibition of cell division |
The compound's ability to bind to the colchicine site on tubulin has been confirmed through various assays, indicating its potential as an antitumor agent similar to established drugs like combretastatin A-4 (CA-4) .
Enzyme Inhibition
In addition to its antiproliferative properties, this compound has been evaluated for its inhibitory effects on various enzymes. Preliminary studies suggest it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression.
| Enzyme | IC (µM) | Selectivity Index |
|---|---|---|
| COX-1 | 0.10 | Low |
| COX-2 | 0.05 | High |
This selective inhibition may position the compound as a potential anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : By binding to tubulin, the compound disrupts microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.
- Enzyme Interaction : The compound's structural features may enhance its interaction with specific enzymes involved in cancer progression and inflammation, providing a dual mechanism for therapeutic action.
- Cell Cycle Arrest : Flow cytometry studies have demonstrated that treatment with this compound results in G phase arrest in treated cells, further confirming its role as an antitumor agent .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : In vitro studies showed that treatment with this compound led to significant reductions in cell viability and induced apoptotic markers such as caspase activation.
- Animal Models : Preliminary in vivo studies using xenograft models demonstrated tumor growth inhibition when treated with this compound, supporting its potential as a therapeutic agent.
Q & A
Basic: What are the standard synthetic protocols for 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one?
Answer:
The synthesis typically involves a multi-step approach starting with fluorinated benzaldehyde derivatives. A common method includes:
- Step 1: Condensation of 2-fluorophenylacetic acid with aniline derivatives under acidic conditions to form Schiff bases.
- Step 2: Cyclization using reagents like triphosgene or carbonyl diimidazole to form the azetidin-2-one core.
- Step 3: Amination via nucleophilic substitution or reductive amination to introduce the amino group.
Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Reaction monitoring via TLC and NMR is critical to ensure intermediate purity .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural validation requires a combination of:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and ring conformation. For example, the fluorine atom at the 2-position of the phenyl group causes distinct splitting patterns in H NMR (e.g., coupling constants ~8–10 Hz) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 297.1274 for CHFNO).
- X-ray Crystallography: Single-crystal analysis to resolve stereochemical ambiguities, particularly for the azetidinone ring conformation .
Basic: What are the primary factors influencing the compound's chemical reactivity in substitution reactions?
Answer:
Key factors include:
- Electronic Effects: The electron-withdrawing fluorine atom at the 2-position of the phenyl group increases electrophilicity at the β-lactam carbonyl, enhancing susceptibility to nucleophilic attack.
- Steric Hindrance: The 2-fluorophenyl group may restrict access to reactive sites, necessitating polar aprotic solvents (e.g., DMF) to improve reagent diffusion.
- Amino Group Reactivity: The amine can act as a nucleophile or participate in hydrogen bonding, influencing reaction pathways. Comparative studies with bromine-substituted analogs show reduced reactivity due to weaker electron-withdrawing effects .
Advanced: How should researchers address contradictory data in biological activity assays for this compound?
Answer:
Contradictions often arise from substituent effects or assay conditions. Mitigation strategies include:
- Comparative Studies: Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to isolate structure-activity relationships (SAR). For instance, fluorine’s smaller atomic radius may improve target binding compared to bulkier halogens .
- Assay Replication: Conduct dose-response curves across multiple cell lines or enzyme isoforms to identify off-target effects.
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC discrepancies .
Advanced: What advanced spectroscopic techniques are recommended for analyzing conformational dynamics?
Answer:
- Dynamic NMR (DNMR): Resolves ring puckering and substituent rotation barriers in the azetidinone core. For example, variable-temperature H NMR can detect coalescence temperatures for interconverting conformers.
- 2D NOESY: Identifies spatial proximity between the 3-amino group and fluorophenyl protons, critical for mapping intramolecular interactions.
- Solid-State NMR: Probes crystalline packing effects on molecular flexibility, particularly under stress conditions (e.g., temperature gradients) .
Advanced: What strategies optimize reaction yields in multi-step syntheses involving fluorinated intermediates?
Answer:
- Flow Chemistry: Continuous flow systems improve heat transfer and mixing efficiency for exothermic steps (e.g., cyclization), reducing side-product formation .
- DoE (Design of Experiments): Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., temperature, stoichiometry) for key steps like amination.
- Fluorine-Specific Catalysis: Use palladium/copper bimetallic catalysts to enhance coupling reactions with fluorinated aryl halides, achieving yields >85% .
Advanced: How can computational methods predict the compound's interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to enzymes (e.g., β-lactamases) to assess stability of the azetidinone ring under hydrolytic conditions.
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for covalent inhibitor design.
- Pharmacophore Modeling: Map steric and electronic features (e.g., fluorine’s role in enhancing membrane permeability) to prioritize analogs for synthesis .
Advanced: What methodologies validate the compound's stability under various experimental conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic, basic, oxidative, and thermal stress (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- Accelerated Stability Testing: Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.
- Mass Spectrometric Fragmentation: Identify degradation products (e.g., ring-opened amides) using LC-MS/MS and propose degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
